3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one
CAS No.: 1029769-94-5
Cat. No.: VC11803053
Molecular Formula: C25H18ClFN4O3
Molecular Weight: 476.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029769-94-5 |
|---|---|
| Molecular Formula | C25H18ClFN4O3 |
| Molecular Weight | 476.9 g/mol |
| IUPAC Name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-7-methyl-1,8-naphthyridin-4-one |
| Standard InChI | InChI=1S/C25H18ClFN4O3/c1-14-3-9-18-22(32)19(25-29-23(30-34-25)16-5-7-17(26)8-6-16)13-31(24(18)28-14)12-15-4-10-21(33-2)20(27)11-15/h3-11,13H,12H2,1-2H3 |
| Standard InChI Key | OHFTUEFFIANKNY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name reflects its intricate architecture: a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring at position 3, a 3-fluoro-4-methoxybenzyl group at position 1, and a methyl group at position 7. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₈ClFN₄O₃ |
| Molecular Weight | 476.9 g/mol |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC(=C(C=C3)OC)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
| Topological Polar Surface Area | 94.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
The 1,2,4-oxadiazole moiety contributes to metabolic stability and ligand-receptor interactions, while the naphthyridine core offers π-π stacking potential for binding aromatic residues in biological targets .
Synthesis and Structural Optimization
Synthetic Route
While explicit details of the synthesis are proprietary, the general pathway involves sequential cyclization and coupling reactions. A plausible route includes:
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Naphthyridine Core Formation: Condensation of 2-aminonicotinaldehyde with methyl acetoacetate under basic conditions to yield 7-methyl-1,8-naphthyridin-4-one.
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Oxadiazole Ring Construction: Reaction of 4-chlorobenzamide with hydroxylamine and cyanogen bromide to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
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Coupling via Nucleophilic Substitution: The oxadiazole intermediate is coupled to the naphthyridine core using a Mitsunobu reaction, followed by alkylation with 3-fluoro-4-methoxybenzyl bromide.
Challenges in Structural Modification
Modifications to the naphthyridine core, such as removing the 8-hydroxyl group or replacing the oxadiazole with alternative heterocycles (e.g., triazoles), have been shown to reduce antiparasitic activity in analogous compounds . For instance, methylation of the hydroxyl group in similar structures decreased potency by 30%, highlighting the importance of hydrogen-bonding interactions .
Pharmacokinetics and Toxicity Considerations
Toxicity Risks
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Mitochondrial Toxicity: Phenotypic screening of related naphthyridines revealed pIC₅₀ values of 4.9 in cell health assays, indicating potential hepatotoxicity .
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BSEP Inhibition: Oxadiazole derivatives can inhibit the bile salt export pump (BSEP) at pIC₅₀ = 4.8, risking cholestatic injury .
Therapeutic Applications and Future Directions
Targeted Indications
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Infectious Diseases: Given the antileishmanial activity of analogs, this compound could address drug-resistant visceral leishmaniasis.
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Oncology: Kinase inhibition profiles support exploration in tyrosine kinase-driven cancers.
Development Challenges
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